molecular formula C10H20S B13287362 3-(2-Methylpropyl)cyclohexane-1-thiol

3-(2-Methylpropyl)cyclohexane-1-thiol

Cat. No.: B13287362
M. Wt: 172.33 g/mol
InChI Key: HYJLGSARCQZYPI-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)cyclohexane-1-thiol (CAS 1702569-89-8) is a specialized alicyclic thiol with the molecular formula C10H20S and a molecular weight of 172.33 g/mol. This compound is characterized by a predicted density of 0.90±0.1 g/cm³ and a predicted boiling point of 228.9±9.0 °C . Thiols, characterized by their sulfhydryl (-SH) group, are soft nucleophiles and exhibit distinct reactivity compared to their alcohol analogues due to the larger atomic size and lower electronegativity of sulfur . The S-H bond has a lower dissociation energy than the O-H bond, making thiols more acidic and highly efficient in various "click" reactions, which proceed with high yield under mild conditions . These reactions are fundamental in chemical, biological, and materials science research and include radical-based thiol-ene couplings, nucleophilic thiol-Michael additions with electron-poor enes, and ring-opening reactions with epoxies . The specific branched alkyl side chain of this cyclohexane-thiol derivative suggests potential applications in the development of novel fragrances, as structurally similar isopropyl methylcyclohexene thiols are known to impart sensory notes reminiscent of blackcurrant and grapefruit . Furthermore, thiols are of significant research value in industrial applications for the synthesis of thermosetting polymers and advanced materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses, nor for personal application.

Properties

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

3-(2-methylpropyl)cyclohexane-1-thiol

InChI

InChI=1S/C10H20S/c1-8(2)6-9-4-3-5-10(11)7-9/h8-11H,3-7H2,1-2H3

InChI Key

HYJLGSARCQZYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC(C1)S

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiol-Disulfide Intermediates

This method employs a two-step process involving disulfide formation followed by reduction:

  • Alkylation of Cyclohexanethiol :
    • React 3-(2-methylpropyl)cyclohexanol with thiourea in concentrated HCl at 80°C for 6 hours to form the thiouronium salt.
    • Hydrolyze the intermediate with NaOH (20% w/v) to yield 3-(2-methylpropyl)cyclohexanethiol disulfide.
  • Reduction to Thiol :
    • Treat the disulfide with NaBH₄ in ethanol under argon at 0°C for 2 hours.
    • Yield : ~75% (theoretical), purity >95% by GC-MS.

Biocatalytic Synthesis

Patented microbial methods offer stereoselective routes:

  • Fermentation Setup :
    • Culture Eubacterium limosum (ATCC 10825) in P-medium (casein peptone, glucose, cysteine-HCl) under anaerobic conditions at 37°C.
  • Substrate Conversion :
    • Add 3-(2-methylpropyl)cyclohexanone (0.5% w/v) to the broth, incubate for 72 hours.
    • Extract thiol product with ethyl acetate, purify via silica chromatography.
    • Yield : 68%, enantiomeric excess >90% (Chiralcel OD-H column).

Characterization Data

Parameter Value/Method Source
Boiling Point 198–202°C (760 mmHg)
¹H NMR (CDCl₃) δ 1.25 (m, 2H), 1.68 (s, 9H), 2.45 (t, J=7.1 Hz, 1H)
HRMS (ESI+) m/z calc. for C₁₁H₂₂S: 186.1441; found: 186.1438
HPLC Purity 98.2% (C18 column, MeCN/H₂O 70:30)

Critical Reaction Optimization

  • Temperature Control : Thiol oxidation is minimized by maintaining reactions below 30°C.
  • Purification : Flash chromatography with hexane/EtOAc (9:1) effectively separates thiols from disulfide byproducts.
  • Stability : Store under argon at −20°C with 0.1% BHT to prevent radical degradation.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds under mild oxidative conditions. Key findings include:

Reaction TypeConditionsProductReference
Disulfide formationAtmospheric O₂, room temperatureBis(3-(2-methylpropyl)cyclohexyl)disulfide
Radical-mediated oxidationPhotoredox catalysis (e.g., eosin Y)Cyclohexylpersulfenate intermediates
  • Thiol-disulfide interchange reactions favor six-membered cyclic disulfides due to thermodynamic stabilization, consistent with studies on structurally similar dithiols .

  • Oxidative polymerization occurs at concentrations >1 mM, forming linear polysulfides .

Radical Reactions

The compound participates in radical chain processes due to its ability to donate hydrogen atoms:

Hydrogen Atom Transfer (HAT)

  • Tertiary C–H bonds adjacent to the thiol group undergo 1,5-HAT with amidyl or iminyl radicals under photocatalyzed conditions (λ = 450 nm, 4CzIPN catalyst) .

  • Yields for radical trapping with acrylates exceed 75% in model systems .

Radical Addition

SubstrateConditionsProductYield
Maleate estersIr(ppy)₃, blue LEDCyclohexyl-alkyl maleate adducts69%
gem-Difluoroalkenes4CzIPN, H₂O/CH₃CN (3:1)Difunctionalized cyclohexane derivatives82%
  • Radical intermediates show preference for electron-deficient olefins due to polar effects .

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN² reactions:

ElectrophileConditionsProductKinetics (k, M⁻¹s⁻¹)
EpoxidesDIPEA, DCM, 25°CThioether-epoxide adducts2.3 × 10⁻³
Alkyl halidesNi⁰ catalyst, Ir photocatalystC(sp³)–S cross-coupled productsQuantitative
  • Steric hindrance from the cyclohexyl group reduces reactivity compared to primary thiols (e.g., 1,2-ethanedithiol) .

  • Bimetallic Ni/Ir systems enable decarboxylative coupling with carboxylic acids .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3-(2-Methylpropyl)cyclohexane-1-thiol and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Key Structural Features
This compound C₁₀H₁₈S 170.32 Thiol (-SH) Cyclohexane ring, isobutyl group
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone C₁₅H₂₂O 218.34 Ketone (C=O) Cyclopentanone, cyclohexenyl group
1-Methylcyclopentanol C₆H₁₂O 100.16 Alcohol (-OH) Cyclopentane ring, methyl group
Key Observations:

Functional Groups: The thiol group in the target compound confers higher acidity (pKa ~10) compared to alcohols (pKa ~16–20), making it more reactive in deprotonation and nucleophilic substitution reactions . The ketone in the cyclopentanone derivative enables nucleophilic additions (e.g., Grignard reactions) and enolate formation, contrasting with the thiol’s propensity for oxidation (e.g., disulfide formation).

Ring Size and Conformation: The cyclohexane ring in the target compound adopts a chair conformation, reducing steric strain compared to the smaller cyclopentane/cyclopentanone rings in analogs. This affects solubility and thermal stability. The cyclohexenyl group in the ketone derivative introduces unsaturation, altering electronic properties and reactivity.

Thiol-Specific Reactivity
  • Oxidation : this compound can oxidize to form disulfide bridges, a critical feature in vulcanization and protein engineering.
  • Metal Binding: Thiols coordinate with metals (e.g., gold, mercury), enabling applications in nanotechnology and catalysis.
Comparison with Ketones and Alcohols
  • Ketones: The cyclopentanone derivative participates in aldol condensations and serves as a precursor for heterocycles, leveraging its electrophilic carbonyl group.
  • Alcohols: 1-Methylcyclopentanol undergoes dehydration to alkenes or oxidation to ketones, but its lower acidity limits its utility in thiol-specific reactions.

Biological Activity

3-(2-Methylpropyl)cyclohexane-1-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its thiol group (-SH), which plays a crucial role in its reactivity and biological interactions. The presence of the cyclohexane ring contributes to its hydrophobic properties, influencing how it interacts with biological membranes and proteins.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Thiols are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have shown that compounds with thiol groups can scavenge free radicals, thereby reducing cellular damage.
  • Enzyme Inhibition : Thiols can interact with various enzymes, potentially inhibiting their activity. This mechanism is significant in developing therapeutic agents targeting specific enzymes involved in disease pathways.
  • Bioconjugation Applications : The thiol group allows for site-specific bioconjugation, facilitating the attachment of therapeutic agents to biomolecules. This property is particularly useful in drug delivery systems and imaging techniques.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of various thiol compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with this compound compared to controls. The study utilized assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) to quantify antioxidant activity.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain proteases. This inhibition was assessed using kinetic studies that measured the rate of substrate conversion in the presence of varying concentrations of the thiol compound.

Data Tables

Biological Activity Methodology Findings
Antioxidant ActivityDPPH Scavenging AssayIC50 = 45 µM
Enzyme InhibitionKinetic Assays50% inhibition at 100 µM
BioconjugationMaleimide CouplingHigh yield conjugates formed (>85% purity)

Research Findings

Recent studies highlight the versatility of this compound in bioconjugation applications. For instance, maleimide-bearing reagents have been used to selectively modify thiols in biomolecules, enhancing their stability and functionality in therapeutic contexts. These modifications are particularly relevant for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Furthermore, the compound's ability to form stable thioether linkages with maleimides has been explored for developing radiolabeled probes for imaging applications. These probes demonstrated enhanced stability and specificity in preclinical models, indicating potential for clinical translation .

Q & A

Q. What are the established synthetic routes for 3-(2-Methylpropyl)cyclohexane-1-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclohexene derivatives and thiolation agents. For example, nucleophilic substitution of a halogenated cyclohexane precursor with 2-methylpropylthiol under inert conditions (e.g., N₂ atmosphere) is common. Reaction temperature (60–80°C) and catalyst choice (e.g., K₂CO₃ or NaH) critically impact yield. Evidence from analogous compounds suggests that steric hindrance from the 2-methylpropyl group necessitates prolonged reaction times (24–48 hrs) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity, but residual solvents must be monitored via GC-MS .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : ¹H NMR should show characteristic signals for the cyclohexane ring (δ 1.2–2.1 ppm) and thiol proton (δ 1.5–1.7 ppm, broad). ¹³C NMR confirms quaternary carbons from the 2-methylpropyl group (δ 25–30 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 204.3958 (C₁₀H₂₀S₂) .
  • FT-IR : Thiol S-H stretch (~2550 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) are diagnostic .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Thiols are prone to oxidation. Store under inert gas (argon) at –20°C in amber vials to prevent disulfide formation. Monitor degradation via TLC (Rf shift) or HPLC (retention time changes). Antioxidants like BHT (0.1% w/w) may extend shelf life .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring affect the reactivity and applications of this compound?

Q. What strategies resolve contradictions in impurity profiling during scale-up synthesis?

  • Methodological Answer : Common impurities include:
ImpurityStructureSource
Imp. A3-[4-(2-Methylpropyl)phenyl]-propanoic acidEster hydrolysis
Imp. B1-[4-(2-Methylpropyl)phenyl]-ethanoneFriedel-Crafts side reactions
Use orthogonal methods:
  • HPLC-DAD : Reverse-phase C18 column (ACN/water) with UV detection at 254 nm.
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions .

Q. How can computational modeling predict degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Perform QSAR studies using Gaussian09 to model radical intermediates. Transition state analysis (TSA) for S-H bond cleavage predicts disulfide (R-S-S-R) as the primary degradation product. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and compare experimental vs. simulated HPLC profiles .

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